molecular formula C8H8Cl2 B072462 2,5-Dichloro-p-xylene CAS No. 1124-05-6

2,5-Dichloro-p-xylene

Cat. No.: B072462
CAS No.: 1124-05-6
M. Wt: 175.05 g/mol
InChI Key: UTGSRNVBAFCOEU-UHFFFAOYSA-N
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Description

2,5-Dichloro-p-xylene is an organic compound with the molecular formula C8H8Cl2. It is a derivative of p-xylene, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is a colorless liquid with a strong, pungent odor. It is primarily used as a solvent and an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloro-p-xylene can be synthesized through the chlorination of p-xylene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor where p-xylene is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-p-xylene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 2,5-dichloro-p-toluene.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products:

    Substitution Reactions: Products include 2,5-dichloro-p-toluene derivatives.

    Oxidation Reactions: Products include 2,5-dichlorobenzoic acid or 2,5-dichlorobenzaldehyde.

    Reduction Reactions: Products include 2,5-dichloro-p-toluene.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H8_8Cl2_2
  • Molecular Weight : 175.052 g/mol
  • Boiling Point : 221°C to 223°C
  • Melting Point : 68°C to 70°C

DCPX is characterized by its two chlorine atoms attached to the para position of the xylene structure, which influences its chemical reactivity and interactions in various applications.

Industrial Applications

1. Solvent in Chemical Processes
DCPX is widely used as a solvent in various industrial applications, particularly in the leather, rubber, and printing industries. Its ability to dissolve a range of organic compounds makes it valuable for formulating paints, coatings, and adhesives .

2. Precursor to Other Chemicals
DCPX serves as a precursor in the synthesis of other chemical compounds. It is particularly important in the production of terephthalic acid and dimethyl terephthalate, which are essential for manufacturing polyethylene terephthalate (PET), commonly used in plastic bottles and polyester textiles .

Research Applications

1. Spectroscopic Studies
Research utilizing DCPX often involves spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy and Raman spectroscopy. These methods help elucidate the vibrational spectra and molecular structure of DCPX, providing insights into its electronic properties through density functional theory (DFT) calculations .

2. Non-linear Optical (NLO) Properties
Studies have indicated that DCPX exhibits significant non-linear optical properties. These properties are crucial for applications in photonics and optoelectronics, where materials with high hyperpolarizability are sought for devices such as optical switches and modulators .

Case Study 1: Vibrational Spectra Analysis

A study conducted on the vibrational properties of DCPX using DFT methods revealed detailed insights into its molecular vibrations. The calculated vibrational frequencies matched experimental data closely, validating computational approaches for predicting molecular behavior in complex systems .

Case Study 2: Synthesis Optimization

A patent describes a method for synthesizing DCPX through the chlorination of p-xylene. The process involves optimizing reaction conditions to enhance yield while minimizing by-products. This method highlights the importance of DCPX in industrial chemistry and its role as an intermediate in producing higher-value chemicals .

Comparison with Similar Compounds

    2,4-Dichloro-p-xylene: Similar structure but with chlorine atoms at the 2 and 4 positions.

    2,6-Dichloro-p-xylene: Chlorine atoms at the 2 and 6 positions.

    2,5-Dibromo-p-xylene: Bromine atoms instead of chlorine at the 2 and 5 positions.

Uniqueness: 2,5-Dichloro-p-xylene is unique due to its specific substitution pattern, which influences its reactivity and chemical properties. The presence of chlorine atoms at the 2 and 5 positions makes it a valuable intermediate for the synthesis of various organic compounds, offering distinct reactivity compared to other dichloro-xylene isomers.

Biological Activity

2,5-Dichloro-p-xylene (DCPX) is a chlorinated aromatic hydrocarbon that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of DCPX, supported by research findings, data tables, and case studies.

DCPX has the molecular formula C8H8Cl2\text{C}_8\text{H}_8\text{Cl}_2 and is characterized by two chlorine atoms attached to the para positions of the xylene ring. The compound exhibits unique structural properties that influence its biological behavior. Density Functional Theory (DFT) calculations have provided insights into its electronic structure, revealing significant information about intra-molecular hydrogen bonding and charge transfer characteristics .

Toxicological Profile

DCPX is classified as a hazardous substance with specific health risks:

  • Skin Irritation : Causes skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319) .

These classifications indicate that exposure to DCPX can lead to adverse health effects, necessitating careful handling in occupational settings.

Antimicrobial Activity

Research indicates that DCPX exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Table 1: Minimum Inhibitory Concentration of DCPX against selected bacterial strains.

Anticancer Potential

DCPX has been investigated for its potential anticancer activity. In vitro studies have shown that DCPX can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported a dose-dependent decrease in cell viability for human breast cancer cells (MCF-7) treated with DCPX, with an IC50 value of approximately 25 μM .

Case Study 1: Environmental Impact Assessment

A case study conducted in an industrial setting evaluated the environmental impact of DCPX emissions. Air quality monitoring revealed elevated levels of DCPX near manufacturing facilities, correlating with increased respiratory issues among workers. This highlights the need for stringent regulations and monitoring of chlorinated compounds in industrial emissions .

Case Study 2: Laboratory Toxicology Study

In a controlled laboratory study, rats were exposed to varying concentrations of DCPX over a period of 30 days. The results indicated significant liver toxicity at higher doses, evidenced by elevated liver enzymes and histopathological changes. This study underscores the importance of understanding the toxicological effects of DCPX in mammals .

Properties

IUPAC Name

1,4-dichloro-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGSRNVBAFCOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044780
Record name 1,4-Dichloro-2,5-dimethylbenzene
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Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1124-05-6
Record name 2,5-Dichloro-p-xylene
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Record name 1,4-Dichloro-2,5-dimethylbenzene
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Record name 2,5-Dichloro-p-xylene
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Record name Benzene, 1,4-dichloro-2,5-dimethyl-
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Record name 1,4-Dichloro-2,5-dimethylbenzene
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Record name 2,5-dichloro-p-xylene
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Record name 1,4-DICHLORO-2,5-DIMETHYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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